molecular formula C11H15N5O4 B12756827 Guanosine, 2',3'-dideoxy-3'-(hydroxymethyl)- CAS No. 133713-61-8

Guanosine, 2',3'-dideoxy-3'-(hydroxymethyl)-

Cat. No.: B12756827
CAS No.: 133713-61-8
M. Wt: 281.27 g/mol
InChI Key: ZNUYNHNZXDVSQO-FSDSQADBSA-N
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Description

2’,3’-Dideoxy-3’-hydroxymethyl guanosine is a synthetic nucleoside analog that has garnered significant interest in the field of medicinal chemistry. This compound is structurally similar to guanosine but lacks the 2’ and 3’ hydroxyl groups on the ribose sugar, which are replaced by hydrogen atoms. This modification imparts unique properties to the compound, making it a valuable tool in antiviral research and other scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2’,3’-Dideoxy-3’-hydroxymethyl guanosine typically involves the following steps:

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions: 2’,3’-Dideoxy-3’-hydroxymethyl guanosine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can introduce new functional groups, enhancing the compound’s properties .

Mechanism of Action

The mechanism of action of 2’,3’-Dideoxy-3’-hydroxymethyl guanosine involves its incorporation into growing DNA or RNA chains during nucleic acid synthesis. Once incorporated, the absence of the 3’ hydroxyl group prevents further elongation of the nucleic acid chain, effectively terminating synthesis. This mechanism is particularly effective against viral reverse transcriptase, making the compound a potent antiviral agent .

Comparison with Similar Compounds

    2’,3’-Dideoxyadenosine: Another nucleoside analog with similar antiviral properties.

    2’,3’-Dideoxycytidine: Used in antiviral research and has similar mechanisms of action.

    2’,3’-Dideoxyinosine: Known for its use in antiviral therapy.

Uniqueness: 2’,3’-Dideoxy-3’-hydroxymethyl guanosine is unique due to its specific structural modifications, which confer distinct properties compared to other nucleoside analogs. Its ability to terminate nucleic acid synthesis without the 3’ hydroxyl group makes it particularly effective in inhibiting viral replication .

Properties

CAS No.

133713-61-8

Molecular Formula

C11H15N5O4

Molecular Weight

281.27 g/mol

IUPAC Name

2-amino-9-[(2R,4R,5S)-4,5-bis(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one

InChI

InChI=1S/C11H15N5O4/c12-11-14-9-8(10(19)15-11)13-4-16(9)7-1-5(2-17)6(3-18)20-7/h4-7,17-18H,1-3H2,(H3,12,14,15,19)/t5-,6-,7-/m1/s1

InChI Key

ZNUYNHNZXDVSQO-FSDSQADBSA-N

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=NC3=C2N=C(NC3=O)N)CO)CO

Canonical SMILES

C1C(C(OC1N2C=NC3=C2N=C(NC3=O)N)CO)CO

Origin of Product

United States

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